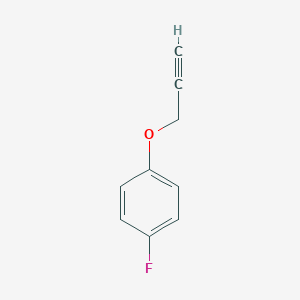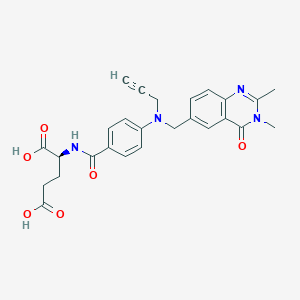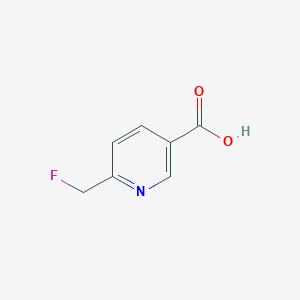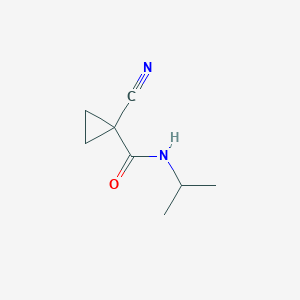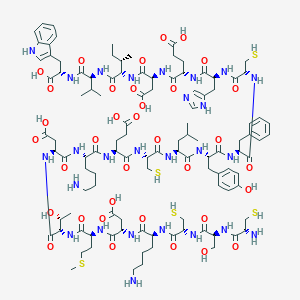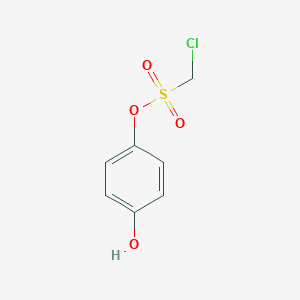
(4-Hydroxyphenyl) chloromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyphenyl=chloromethanesulfonate is a chemical compound known for its unique properties and applications in various scientific fields. It is often used as a sulfonating agent in the synthesis of sulfonate esters and sulfonamides. This compound has gained attention due to its ability to inhibit methanogenesis and dechlorination processes, making it valuable in environmental and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyphenyl=chloromethanesulfonate involves the reaction between p-hydroxybenzenesulfonic acid and chloromethyl methyl ether. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent like methanol or ethanol. The resulting product is purified to achieve a high level of purity, often exceeding 95% .
Industrial Production Methods
Industrial production methods for 4-Hydroxyphenyl=chloromethanesulfonate are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure consistent quality and yield. The use of advanced purification techniques is essential to achieve the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyphenyl=chloromethanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines, to form sulfonamides.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are limited, the compound’s structure suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with 4-Hydroxyphenyl=chloromethanesulfonate include bases like sodium hydroxide and potassium hydroxide, as well as nucleophiles such as amines. Reaction conditions typically involve solvents like methanol or ethanol and controlled temperatures to optimize reaction rates and yields.
Major Products
The major products formed from reactions involving 4-Hydroxyphenyl=chloromethanesulfonate include sulfonate esters and sulfonamides. These products are valuable intermediates in the synthesis of various organic compounds and materials.
Scientific Research Applications
4-Hydroxyphenyl=chloromethanesulfonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Hydroxyphenyl=chloromethanesulfonate involves the reaction between the chloromethyl group and the hydroxyl group of p-hydroxybenzenesulfonic acid. This reaction results in the formation of a sulfonate ester, which can further react with nucleophiles, such as amines, to form sulfonamides. The compound’s inhibitory effects on methanogenesis are attributed to its impact on the archaeal community, particularly Methanosarcina spp., by inhibiting the aceticlastic methanogenesis route .
Comparison with Similar Compounds
4-Hydroxyphenyl=chloromethanesulfonate can be compared with other similar compounds, such as:
- 4-(Chloromethylsulfonyl)phenol
- 4-Hydroxyphenyl methanesulfonate
- 1-Bromo-4-(chloromethylsulfonyl)benzene
- 4-Bromophenylsulfonylmethanol
These compounds share similar structural features but differ in their specific reactivity and applications. 4-Hydroxyphenyl=chloromethanesulfonate is unique due to its dual role in inhibiting methanogenesis and dechlorination processes, making it particularly valuable in environmental applications .
Properties
CAS No. |
117224-69-8 |
|---|---|
Molecular Formula |
C7H7ClO4S |
Molecular Weight |
222.65 g/mol |
IUPAC Name |
(4-hydroxyphenyl) chloromethanesulfonate |
InChI |
InChI=1S/C7H7ClO4S/c8-5-13(10,11)12-7-3-1-6(9)2-4-7/h1-4,9H,5H2 |
InChI Key |
SCTASVSATHHSMF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)OS(=O)(=O)CCl |
Canonical SMILES |
C1=CC(=CC=C1O)OS(=O)(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


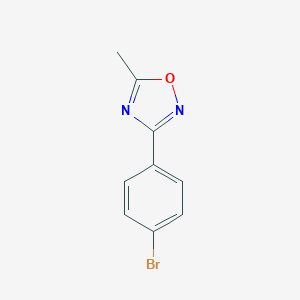
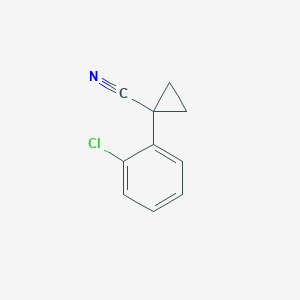
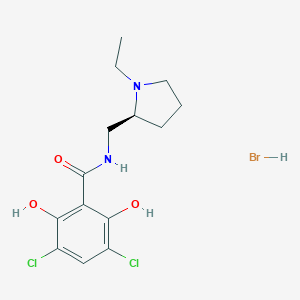
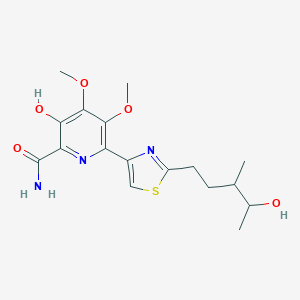
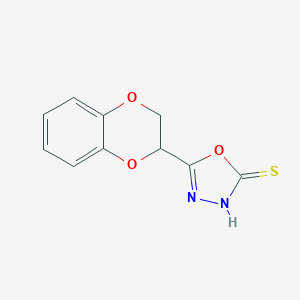
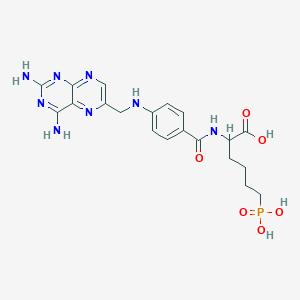
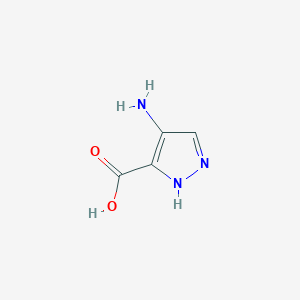
![(E)-but-2-enedioic acid;octyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate](/img/structure/B40763.png)
